Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative featuring a 3-fluorophenyl substituent at position 2 and a propyl ester group at position 6 of the benzimidazole core. The fluorine atom and ester group are critical for modulating electronic properties, solubility, and binding interactions with biological targets .
Properties
Molecular Formula |
C17H15FN2O2 |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
propyl 2-(3-fluorophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15FN2O2/c1-2-8-22-17(21)12-6-7-14-15(10-12)20-16(19-14)11-4-3-5-13(18)9-11/h3-7,9-10H,2,8H2,1H3,(H,19,20) |
InChI Key |
CAILJSZFRQQWJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzimidazole in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It can be used in the synthesis of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets in the body. The fluorine atom enhances its binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Structural and Functional Comparisons
Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Pharmacokinetic and Toxicity Profiles
- Electron-Withdrawing Effects: The 3-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in EGFR inhibitors where fluorine reduces oxidative degradation .
- Ester vs. Carboxylic Acid : The propyl ester may act as a prodrug, improving oral absorption compared to carboxylic acid derivatives (e.g., biphenyl carboxylates in ), which exhibit higher plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
